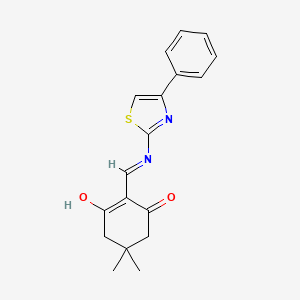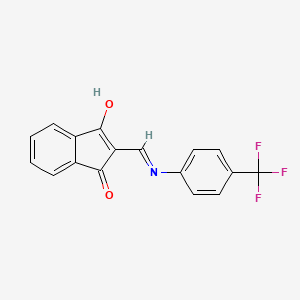
2-(((4-(Trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(((4-(Trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Molecular Structure Analysis
Indane-1,3-dione is a β-diketone with indane as its structural nucleus . As a solution in water, it is partially (~2%) enolized . The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon . This acid-base behavior explains many properties of the compound .Chemical Reactions Analysis
The carbon at the C-2 position of indane-1,3-dione is alpha to both carbonyls, and thus can act as a nucleophile . It undergoes self-aldol condensation quite easily . Bromination occurs at the 2-position . One or both carbonyl groups can be reduced to alcohol groups or methylene groups, depending on the method used .Physical And Chemical Properties Analysis
Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish . It has a molar mass of 146.145 g·mol−1, a density of 1.37 g/cm3, and a melting point of 129 to 132 °C . It has slight solubility in water .科学的研究の応用
LC-MS/MS Study of Degradation Processes
A study focused on the degradation processes of nitisinone, a compound with structural similarities, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research aimed to determine the stability of nitisinone under various conditions and identify its degradation products, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).
Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- Ones
Another study reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing its value as a building block for synthesizing heterocyclic compounds. This research highlighted the reactivity of such compounds and their application in heterocyclic and dyes synthesis, suggesting potential research avenues for compounds with similar chemical structures (Gomaa & Ali, 2020).
Synthesis and Structural Properties of Novel Substituted Compounds
Research into the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into the reaction of chloral with substituted anilines. This work contributes to the understanding of potential intermediates and products, offering a basis for exploring the synthesis of compounds with similar functionalities (Issac & Tierney, 1996).
Mesotrione Herbicide: Efficiency, Effects, and Fate in the Environment
A comprehensive review of mesotrione, an herbicide, after 15 years of agricultural use outlines its efficiency, environmental effects, and fate. This research underlines the importance of understanding the environmental impact and safety use of chemicals, which could be paralleled in studies related to compounds with trifluoromethyl groups (Carles et al., 2017).
BODIPY Platform for OLEDs
The development of BODIPY-based materials for organic light-emitting diodes (OLEDs) showcases the application of specific chemical structures in optoelectronics. This review discusses the structural design and synthesis of BODIPY-based semiconductors, illustrating the potential for compounds with similar functionalities to be used in advanced material science (Squeo & Pasini, 2020).
特性
IUPAC Name |
3-hydroxy-2-[[4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYTMIJTUQSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409540 |
Source


|
| Record name | 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6476-24-0 |
Source


|
| Record name | 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




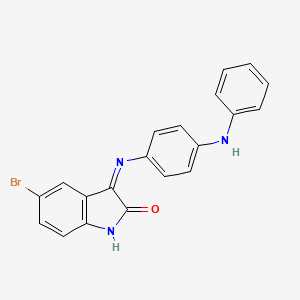

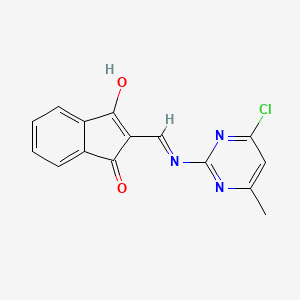

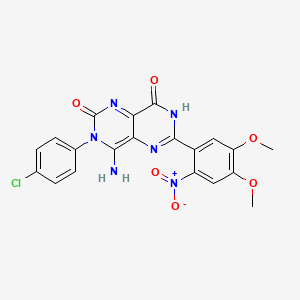
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
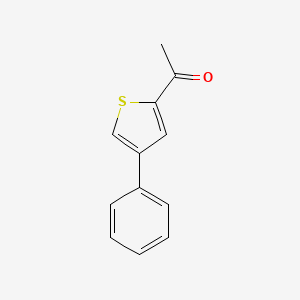
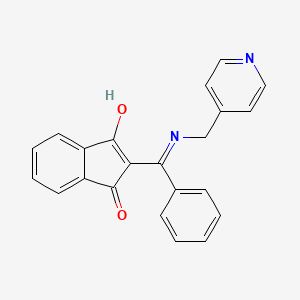
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
